tert-butyl N-[(3-hydroxyphenyl)methylideneamino]carbamate
Description
tert-Butyl N-[(3-hydroxyphenyl)methylideneamino]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a 3-hydroxyphenyl ring, and a methylideneamino (imine) linkage. This compound combines the stability of the Boc group with the reactivity of the imine functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The hydroxyl group on the phenyl ring enhances solubility through hydrogen bonding, while the imine group allows for further derivatization, such as nucleophilic additions or coordination chemistry applications.
Properties
IUPAC Name |
tert-butyl N-[(3-hydroxyphenyl)methylideneamino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14-13-8-9-5-4-6-10(15)7-9/h4-8,15H,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEARTZXAGKFFAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=CC1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the condensation of a tert-butyl carbamate-protected amino acid derivative with an aromatic amine bearing a hydroxy substituent. The tert-butyl carbamate group (Boc) serves as a protecting group for the amino functionality, enabling selective reactions on other parts of the molecule.
Stepwise Preparation Method
The most detailed and authoritative preparation method is described in Chinese patent CN102020589B, which outlines a multi-step synthesis involving:
Starting Material: N-BOC-D-Serine (tert-butyl carbamate-protected D-serine) is used as the amino acid derivative starting material.
Mixed Acid Anhydride Formation: N-BOC-D-Serine is reacted with isobutyl chlorocarbonate (i-BuOCOCl) in the presence of N-methylmorpholine (NMM) as an acid-binding agent, forming a mixed acid anhydride intermediate. This reaction is carried out in anhydrous ethyl acetate at low temperatures (0–5 °C) to maintain selectivity and yield.
Condensation with 3-Hydroxybenzylamine: The mixed acid anhydride is then reacted with 3-hydroxybenzylamine (or benzylamine derivatives) in anhydrous ethyl acetate. The condensation reaction proceeds at 10–15 °C for about 2 hours, yielding this compound as the product.
Isolation and Purification: After reaction completion, the mixture undergoes phase separation, acid and salt water washing, solvent evaporation under reduced pressure, and crystallization using a hexane/ethyl acetate mixture (typically 8:1). The product is then dried in an oven to obtain a high-purity compound.
Phase-Transfer Catalysis Alkylation (Optional Further Functionalization)
In some synthetic routes, the compound undergoes further functionalization via phase-transfer catalysis (PTC) alkylation to produce derivatives useful in drug synthesis:
- The compound is reacted with methyl sulfate as the alkylating agent in ethyl acetate solvent.
- Tetrabutylammonium bromide acts as the phase-transfer catalyst.
- Potassium hydroxide (KOH) solution is added dropwise at low temperatures (-10 to 10 °C) to facilitate the reaction.
- After reaction completion, the product is extracted, washed, and crystallized to yield alkylated derivatives with yields ranging from 92% to 97%.
Alternative Carbamate Synthesis Methodologies
Recent advances in carbamate synthesis, as reviewed in the literature, include:
- The use of cesium carbonate and tetrabutylammonium iodide (TBAI) as catalysts in the presence of carbon dioxide to form carbamates from primary amines and alkyl halides in N,N-dimethylformamide (DMF) solvent.
- One-pot three-component coupling reactions involving primary amines, CO₂, and alkyl halides to generate N-alkyl carbamates efficiently.
- TBAI helps minimize overalkylation by stabilizing carbamate intermediates and enhancing CO₂ incorporation rates.
While these methods are general for carbamate synthesis, they provide alternative approaches that could be adapted for synthesizing this compound derivatives with potential improvements in efficiency or selectivity.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Mixed acid anhydride formation | N-BOC-D-Serine + isobutyl chlorocarbonate + NMM | 0–5 | Anhydrous ethyl acetate | N/A | Formation of mixed acid anhydride intermediate |
| Condensation with amine | Mixed acid anhydride + 3-hydroxybenzylamine | 10–15 | Anhydrous ethyl acetate | 93.1 | Crystallization from hexane/ethyl acetate (8:1) |
| Phase-transfer catalysis alkylation | Compound + methyl sulfate + tetrabutylammonium bromide + KOH | -10 to 10 | Ethyl acetate | 92.4–97 | PTC alkylation to form alkylated derivatives |
| Alternative carbamate synthesis | Primary amine + CO₂ + alkyl halide + Cs₂CO₃ + TBAI | Ambient | Anhydrous DMF | Variable | One-pot three-component coupling method |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(3-hydroxyphenyl)methylideneamino]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of ether or ester derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(3-hydroxyphenyl)methylideneamino]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis .
Biology: In biological research, this compound may be used as a probe or ligand in studies involving enzyme interactions or receptor binding. Its ability to form hydrogen bonds and interact with biological macromolecules makes it useful in studying biochemical pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-hydroxyphenyl)methylideneamino]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the imine group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Structural Variations and Functional Groups
The following table highlights key structural differences between tert-butyl N-[(3-hydroxyphenyl)methylideneamino]carbamate and related compounds:
Key Observations :
- Imine vs. Amine: The imine group in the target compound distinguishes it from simpler carbamates like tert-butyl (3-hydroxyphenyl)carbamate (3b), which lacks this reactive site. This imine enables Schiff base formation or cyclization reactions, unlike the stable amine in analogs such as tert-butyl N-(3-aminobenzyl)-N-(ethyl)carbamate .
- Substituent Effects: Electron-withdrawing groups (e.g., difluoromethoxy in tert-butyl N-[[2,4-bis(difluoromethoxy)phenyl]methylideneamino]carbamate) increase molecular weight and may alter solubility and reactivity compared to the hydroxyl group in the target compound .
Physicochemical Properties
- Solubility: The hydroxyl group in the target compound and tert-butyl (3-hydroxyphenyl)carbamate (3b) enhances water solubility compared to non-polar analogs like tert-butyl N-(3-fluorocyclohexyl)carbamate .
- Melting Points : tert-Butyl (4-hydroxyphenyl)carbamate (3a) is a solid (mp 145–146°C), while tert-butyl (3-hydroxyphenyl)carbamate (3b) is an oil, suggesting meta-substitution reduces crystallinity . The target compound’s imine may further lower melting points due to reduced hydrogen bonding.
Biological Activity
Tert-butyl N-[(3-hydroxyphenyl)methylideneamino]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and neuroprotective effects. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves the condensation of tert-butyl carbamate with 3-hydroxybenzaldehyde. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the desired product in high yields .
Anti-inflammatory Activity
Research has demonstrated that derivatives of tert-butyl carbamate exhibit significant anti-inflammatory properties. In a study comparing various substituted benzamido phenylcarbamates, compounds were evaluated for their ability to inhibit carrageenan-induced paw edema in rats. The most promising derivatives showed inhibition percentages ranging from 39.02% to 54.24% compared to the standard drug indomethacin, suggesting that these compounds could serve as effective anti-inflammatory agents .
| Compound | Inhibition (%) | Time (h) |
|---|---|---|
| 4a | 54.24 | 9 |
| 4i | 39.02 | 12 |
Neuroprotective Effects
This compound has also been investigated for its neuroprotective effects, particularly against amyloid beta (Aβ) toxicity associated with Alzheimer's disease. In vitro studies indicated that this compound can reduce TNF-α levels and free radical production in astrocytes stimulated with Aβ1-42, thereby protecting against oxidative stress . However, in vivo studies showed limited efficacy compared to established treatments like galantamine, which may be attributed to bioavailability issues within the brain .
Anti-inflammatory Mechanism
The anti-inflammatory activity is likely mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In silico docking studies have suggested favorable binding modes of these compounds to the COX-2 enzyme, indicating a competitive inhibition mechanism .
Neuroprotective Mechanism
The neuroprotective effects are attributed to the compound's ability to inhibit both β-secretase and acetylcholinesterase activities. This dual action helps prevent Aβ aggregation and fibril formation, which are critical events in Alzheimer's pathology . The reduction in oxidative stress markers further supports its protective role in neuronal cells.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- In Vivo Study on Inflammation : In a controlled experiment using rat models, administration of selected tert-butyl derivatives significantly reduced paw edema when compared to untreated controls.
- Neuroprotection in Alzheimer’s Models : A study involving scopolamine-induced cognitive impairment in rats showed that treatment with this compound led to improvements in memory retention tests, although not as pronounced as those seen with galantamine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
